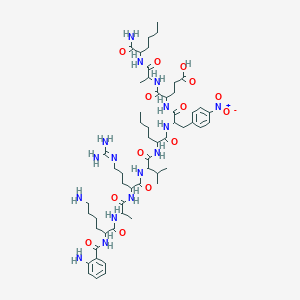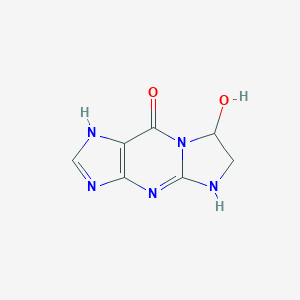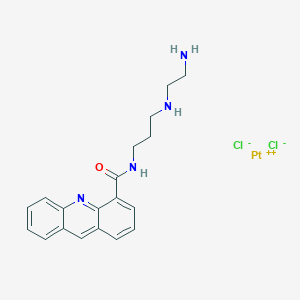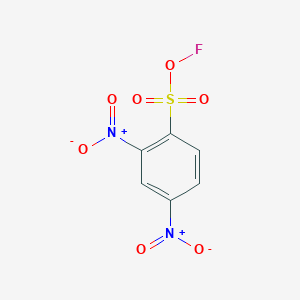
2,4-dinitrofluorobenzene Sulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitrofluorobenzene sulfonic acid (DNFB) is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used as a reagent in a variety of biochemical and physiological experiments. DNFB is a potent electrophile that reacts with nucleophilic groups in proteins, peptides, and other biomolecules.
Wirkmechanismus
2,4-dinitrofluorobenzene Sulfonic Acid reacts with nucleophilic groups in proteins, peptides, and other biomolecules, forming covalent bonds. This reaction can result in the modification of the biological activity of the target molecule. This compound is a potent electrophile that can react with a variety of nucleophiles, including amino acids, thiols, and imidazoles.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce an allergic reaction in animals and humans, which can result in inflammation, edema, and tissue damage. This compound has also been shown to have antitumor activity, and it has been investigated as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dinitrofluorobenzene Sulfonic Acid in lab experiments is its high reactivity, which allows for the detection and quantification of proteins and peptides with high sensitivity. However, this compound can be toxic and can induce an allergic reaction in animals and humans, which can limit its use in certain experiments. Additionally, this compound can be difficult to handle and requires careful attention to safety protocols.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dinitrofluorobenzene Sulfonic Acid in scientific research. One area of interest is the development of new methods for the detection and quantification of proteins and peptides using this compound. Another area of interest is the investigation of the immunological effects of this compound, including its potential as an adjuvant for vaccines. Additionally, the use of this compound as a potential anticancer agent is an area of active research.
Synthesemethoden
2,4-dinitrofluorobenzene Sulfonic Acid is synthesized by the reaction of 2,4-dinitrofluorobenzene with sodium sulfite. The reaction takes place in an aqueous medium at a pH of 8-9. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-dinitrofluorobenzene Sulfonic Acid is widely used in scientific research as a reagent for the detection and quantification of proteins and peptides. It is used in a variety of biochemical and physiological experiments, including enzyme assays, protein labeling, and protein-protein interactions. This compound is also used in the study of immune responses, as it can induce an allergic reaction in animals and humans.
Eigenschaften
CAS-Nummer |
143134-35-4 |
|---|---|
Molekularformel |
C6H3FN2O7S |
Molekulargewicht |
266.16 g/mol |
IUPAC-Name |
fluoro 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3FN2O7S/c7-16-17(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
InChI-Schlüssel |
GZXDQFCBBYDERL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OF |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OF |
Synonyme |
2,4-dinitrofluorobenzene sulfonic acid DNBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
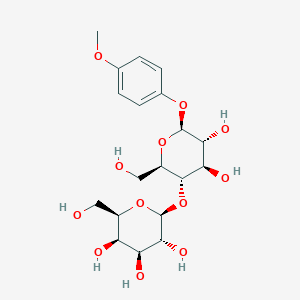
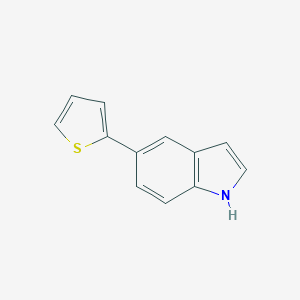
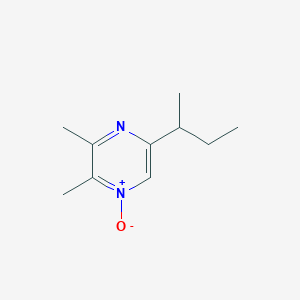
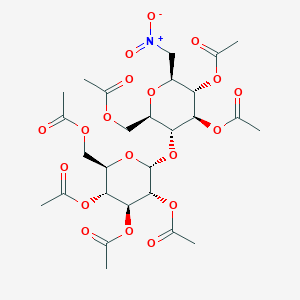
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
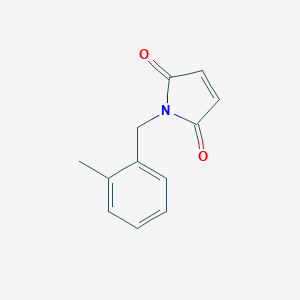
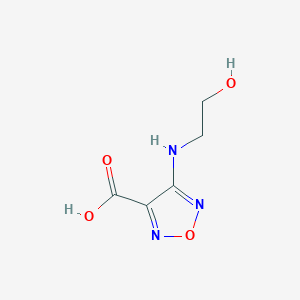
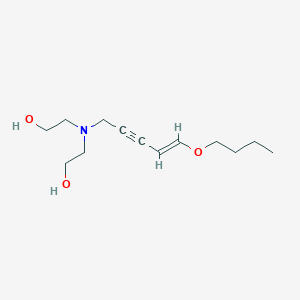
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
